BCI-121 is an inhibitor of SET and MYND domain-containing protein 3 (SMYD3). It inhibits histone H3 lysine 4 (H3K4) di- and trimethylation in HT-29 cell lysates when used at a concentration of 100 µM. BCI-121 (100 µM) inhibits proliferation in a panel of colorectal, lung, pancreatic, prostate, and ovarian cancer cell lines in an SMYD3 expression-dependent manner. It induces cell cycle arrest at the S phase and decreases global H5K4 methylation and H3K4 dimethylation in HT-29 cells in a concentration-dependent manner. Intratumoral injection of BCI-121 (20 µM) reduces tumor volume in an MHCC97H hepatocellular carcinoma (HCC) mouse xenograft model. Novel SMYD3 inhibitor, impairing cancer cell growth BCI-121 is an SMYD3 inhibitor. It acts by impairing cancer cell growth.
Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high affinity for human and rhesus CGRP receptors, effectively inhibiting CGRP-induced dermal vasodilation. This compound is currently in clinical development for the acute treatment of migraine. []
Compound Description: BMS-694153 is another potent antagonist of the human CGRP receptor, demonstrating efficacy in treating migraine. It exhibits favorable potency, a promising toxicology profile, and exceptional aqueous solubility. BMS-694153 shows dose-dependent activity in established migraine models and has good intranasal bioavailability in rabbits. []
Compound Description: TP0439150 acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It displays potent GlyT1 inhibitory activity with favorable pharmacokinetic properties and effectively increases cerebrospinal fluid glycine concentrations in rats. []
Compound Description: D2AAK4 acts as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs). This compound was identified through structure-based virtual screening and shows an atypical antipsychotic profile with low affinity for off-target interactions. D2AAK4 interacts with aminergic GPCRs, forming electrostatic interactions through its protonatable nitrogen atom with the conserved Asp 3.32 residue of the receptors. []
Compound Description: Compound 7n acts as a potent and orally available GlyT1 inhibitor. This compound was developed as a structurally distinct backup to TP0439150, exhibiting a favorable CNS multiparameter optimization (CNS MPO) score and improved physicochemical properties. It demonstrates potent GlyT1 inhibition, advantageous pharmacokinetics, and effectively elevates glycine concentrations in rat cerebrospinal fluid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BAY 73-6691 is a drug developed by Bayer for the treatment of Alzheimer's disease. It was the first compound developed that acts as a phosphodiesterase inhibitor selective for the PDE9A subtype. The PDE9A enzyme is expressed primarily in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus, and acts to limit the cGMP-mediated signal transduction which occurs following glutamate binding to NMDA receptors.
BAY-8002 is an inhibitor of monocarboxylate transporter 1 (MCT1; IC50 = 11.4 nM). It inhibits lactate uptake in DLD-1 cells expressing human MCT1 (IC50 = 85 nM) but not Evsa-T cells expressing human MCT4 (IC50 = >50 µM). It inhibits the proliferation of 24 cancer cell lines when used at a concentration of 10 µM. BAY-8002 (50 and 100 mg/kg) reduces intratumor lactate levels and tumor area in a Raji mouse xenograft model. BAY-8002 is a Monocarboxylate Transporter 1 Inhibitor. The lactate transporter SLC16A1/MCT1 plays a central role in tumor cell energy homeostasis. BAY-8002, which potently suppress bidirectional lactate transport. BAY-8002 significantly increased intratumor lactate levels and transiently modulated pyruvate levels
BAY-846 is an allosteric MEK inhibitor with long half-lives, high bioavailabilities, low brain penetration potential and high efficacy in a K-Ras-mutated A549 xenograft model.
BAY8040 is a Potent and Selective Human Neutrophil Elastase Inhibitor. BAY-8040 combines excellent potency and selectivity with a promising pharmacokinetic profile. In vivo efficacy with regard to decreasing cardiac remodeling and amelioration of cardiac function was shown in a monocrotaline-induced rat model for pulmonary arterial hypertension.